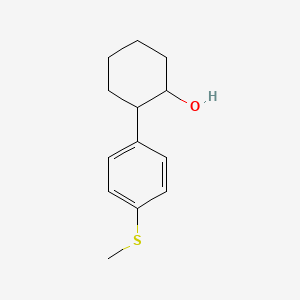

trans-2-(4-Methylthiophenyl)cyclohexanol

Description

Historical Context of Cyclohexanol (B46403) Derivatives as Synthetic Intermediates

Cyclohexanol and its derivatives have long been established as pivotal synthetic intermediates in organic chemistry. Their utility stems from the conformational rigidity of the cyclohexane (B81311) ring and the versatile reactivity of the hydroxyl group. This allows for the stereocontrolled introduction of various functional groups, making them valuable precursors in the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net The development of methods to functionalize the cyclohexane ring at specific positions has been a continuous area of research, leading to a vast library of substituted cyclohexanols available to synthetic chemists.

Significance of Stereochemical Control in Cyclohexanol Chemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the chemistry of cyclohexanol derivatives. The spatial orientation of substituents on the cyclohexane ring dictates the molecule's physical, chemical, and biological properties. For instance, the distinction between cis and trans isomers can lead to dramatically different reactivity and biological activity. A well-known example of the critical nature of stereochemistry is the thalidomide (B1683933) tragedy, where one enantiomer was a sedative while the other was a potent teratogen. slideshare.net

In the context of 2-substituted cyclohexanols, the trans and cis diastereomers exhibit distinct conformational preferences and reactivity patterns. The ability to selectively synthesize one diastereomer over the other is a crucial aspect of modern organic synthesis, enabling the construction of stereochemically defined target molecules.

Rationale for In-depth Investigation of trans-2-(4-Methylthiophenyl)cyclohexanol

While direct and extensive research on this compound is not widely documented in readily available literature, the rationale for its investigation can be inferred from the study of analogous compounds, particularly trans-2-arylcyclohexanols. The presence of the 4-methylthiophenyl group introduces several interesting features:

Electronic Effects: The methylthio group can influence the electronic properties of the phenyl ring, which in turn can affect the reactivity and coordinating ability of the molecule.

Potential for Oxidation: The sulfur atom in the methylthio group can be selectively oxidized to a sulfoxide (B87167) or sulfone, providing a handle for further functionalization or for modulating the steric and electronic properties of the molecule.

Chiral Ligand Potential: The presence of both a hydroxyl group and a sulfur-containing aryl group makes this compound a potential candidate for use as a chiral ligand in asymmetric catalysis. The sulfur atom could act as a soft donor for transition metals, while the hydroxyl group could act as a hard donor or be derivatized.

A plausible and established method for the synthesis of trans-2-arylcyclohexanols involves the reaction of cyclohexene (B86901) oxide with an appropriate aryl Grignard reagent. google.com This reaction typically proceeds via an SN2-type ring-opening, leading to the trans product.

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Bromo(thioanisole) | Magnesium (Mg), Dry Tetrahydrofuran (THF) | 4-(Methylthio)phenylmagnesium bromide |

| 2 | Cyclohexene oxide, 4-(Methylthio)phenylmagnesium bromide | 1. Dry THF, -78 °C to rt; 2. Aqueous NH4Cl workup | This compound |

This proposed synthesis is based on established methodologies for analogous compounds.

Overview of Research Domains in trans-2-Arylcyclohexanol Studies

The broader class of trans-2-arylcyclohexanols has been explored in several key areas of organic chemistry research, providing a framework for the potential applications of this compound.

Chiral Auxiliaries: Enantiomerically pure trans-2-arylcyclohexanols, such as trans-2-phenylcyclohexanol, have been successfully employed as chiral auxiliaries. wikipedia.orgacs.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The predictable stereochemical control exerted by these auxiliaries makes them valuable tools in asymmetric synthesis.

Table 2: Examples of Chiral Auxiliaries Based on the Cyclohexanol Scaffold

| Chiral Auxiliary | Application |

| (1R,2S)-trans-2-Phenylcyclohexanol | Asymmetric alkylations, Diels-Alder reactions |

| (1R,2S)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | Asymmetric conjugate additions |

Chiral Ligands: The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis. The structural motif of trans-2-arylcyclohexanol, with its defined stereochemistry and multiple potential coordination sites (the hydroxyl group and the aryl ring), makes it an attractive scaffold for the design of new ligands. The introduction of a sulfur-containing substituent, as in this compound, could enhance the coordinating properties of the ligand and its performance in various metal-catalyzed reactions.

Probes for Mechanistic Studies: The well-defined stereochemistry of trans-2-arylcyclohexanols allows them to be used as probes to elucidate the mechanisms of various chemical reactions. By studying the stereochemical outcome of reactions involving these compounds, researchers can gain insights into the transition states and intermediates involved.

Structure

3D Structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

2-(4-methylsulfanylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |

InChI Key |

HRFRNNMJXGCVTP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CCCCC2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans 2 4 Methylthiophenyl Cyclohexanol

Retrosynthetic Disconnections and Strategic Approaches for trans-2-(4-Methylthiophenyl)cyclohexanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, several logical disconnections can be proposed to devise efficient synthetic routes.

The two primary disconnections for the target molecule are at the C-C bond between the aryl and cyclohexyl rings and the C-O bond of the hydroxyl group.

C(aryl)-C(cyclohexyl) Bond Disconnection: This is a common strategy for 2-arylcyclohexanol derivatives. This disconnection leads to a cyclohexanol-based electrophile and a (4-methylthiophenyl)metal nucleophile. A key precursor generated from this disconnection is cyclohexene (B86901) oxide. The nucleophilic addition of a (4-methylthiophenyl) Grignard or organocuprate reagent to cyclohexene oxide would proceed via an S_N2 mechanism, naturally establishing the desired trans stereochemistry between the aryl group and the hydroxyl. This approach is highly convergent and is a well-established method for synthesizing trans-2-substituted cyclohexanols. orgsyn.org

C-O Bond Disconnection: This approach considers the hydroxyl group as being introduced last. A key intermediate in this strategy would be (4-methylthiophenyl)cyclohexane. However, the stereoselective and regioselective hydroxylation of this precursor at the C-2 position is challenging and less direct than other methods. A more viable strategy involves the reduction of a ketone precursor, 2-(4-methylthiophenyl)cyclohexanone. Stereoselective reduction of the ketone could yield the trans isomer, although achieving high diastereoselectivity might require carefully chosen reducing agents and conditions.

Cyclohexene-based Strategies: Another powerful approach involves starting from a cyclohexene precursor, such as 1-(4-methylthiophenyl)cyclohexene. This intermediate opens up possibilities for stereoselective hydroboration or epoxidation reactions to introduce the hydroxyl group with trans stereochemistry relative to the adjacent aryl substituent.

Stereoselective Synthesis of this compound Scaffold

Achieving the trans configuration in 2-substituted cyclohexanols is often thermodynamically or kinetically favored in many reactions. However, controlling the absolute stereochemistry to yield a single enantiomer ((1R,2R) or (1S,2S)) requires the use of asymmetric synthesis techniques.

Enantioselective Formation of the Cyclohexanol (B46403) Core

The creation of the chiral centers in the cyclohexanol ring with high enantiopurity is the most critical aspect of the synthesis.

Asymmetric Hydroboration of Substituted Cyclohexenes

Asymmetric hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes, establishing a new stereocenter with high enantioselectivity. For the synthesis of this compound, the logical precursor is 1-(4-methylthiophenyl)cyclohexene.

The reaction involves the addition of a chiral borane (B79455) reagent across the double bond, followed by oxidation (typically with hydrogen peroxide and a base) to yield the alcohol. The stereochemistry of the hydroxyl group is directed by the chiral hydroborating agent. Commonly used chiral boranes include monoisopinocampheylborane (IpcBH₂) and diisopinocampheylborane (B13816774) (Ipc₂BH).

A plausible reaction scheme is as follows:

Hydroboration: 1-(4-Methylthiophenyl)cyclohexene is treated with an enantiomerically pure chiral borane, such as (+)-Ipc₂BH. The borane will add preferentially to one face of the alkene, directed by steric interactions. The boron atom adds to the less substituted carbon (C-2), and the hydride adds to the more substituted carbon (C-1).

Oxidation: The resulting organoborane intermediate is oxidized with H₂O₂ and NaOH. This step replaces the carbon-boron bond with a carbon-oxygen bond, with retention of stereochemistry.

This sequence results in the formation of the trans-alcohol. The enantioselectivity is dependent on the chiral reagent used. Copper-catalyzed asymmetric hydroboration has also emerged as a potent method for similar substrates, often providing high yields and excellent enantioselectivities. nih.gov

Table 1: Examples of Asymmetric Hydroboration of 1-Aryl-Substituted Cycloalkenes (Analogous Systems)

| Alkene Substrate | Chiral Reagent/Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 1-Phenylcyclohexene | IpcBH₂ | 85 | 92 | N/A (Illustrative) |

| 1-Phenylcyclopentene | CuCl/NaOtBu/(R)-DTBM-SegPhos | >98 | >98 | dicp.ac.cn |

Note: Data for specific substrates may be illustrative, based on reported efficiencies for the class of reaction.

Enantioselective Epoxidation and Regioselective Ring Opening Reactions

A highly effective and widely used two-step strategy involves the enantioselective epoxidation of an alkene followed by a regioselective nucleophilic ring-opening. scielo.org.mx

Step 1: Enantioselective Epoxidation The synthesis can begin with cyclohexene itself. An enantioselective epoxidation, for instance using a Jacobsen-Katsuki catalyst ((R,R)- or (S,S)-salen-Mn(III) complex) with an oxidant like sodium hypochlorite, can produce enantiopure cyclohexene oxide. researchgate.net Alternatively, if starting from an allylic alcohol like 2-cyclohexen-1-ol, the Sharpless asymmetric epoxidation could be employed to generate an epoxy alcohol with very high enantiomeric excess.

Step 2: Regioselective Ring Opening The key step is the ring-opening of the chiral epoxide with a nucleophile derived from 4-methylthioanisole. Organocuprates (Gilman reagents), such as lithium di(4-methylthiophenyl)cuprate, are ideal for this transformation. masterorganicchemistry.com The reaction proceeds via an S_N2-type attack, where the nucleophile attacks one of the epoxide carbons, resulting in an inversion of configuration at that center. This anti-attack on the cyclic epoxide ensures the formation of a trans-1,2-disubstituted product. nih.govresearchgate.net

For example, reacting (R,R)-cyclohexene oxide with lithium di(4-methylthiophenyl)cuprate would lead to the attack of the (4-methylthiophenyl) anion at one of the epoxide carbons, forcing the epoxide oxygen to open in the opposite direction. Subsequent protonation yields the desired this compound. The regioselectivity of the attack is generally high, affording the 1,2-disubstituted product. researchgate.net

Table 2: Enantioselective Ring Opening of Cyclohexene Oxide with Organometallic Reagents

| Epoxide | Nucleophile | Catalyst/Conditions | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| meso-Cyclohexene oxide | Phenyllithium | Chiral Schiff Base Ligand | (1S,2R) | ~70 | up to 67 | scielo.org.mxscielo.org.mx |

| meso-Cyclohexene oxide | Phenylmagnesium bromide | Cu(I) Chloride | Racemic trans | 80 | - | orgsyn.org |

Chiral Auxiliary-Mediated Strategies for Stereocenter Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered. researchgate.net

For the synthesis of this compound, a chiral auxiliary could be used to control the diastereoselective addition of a nucleophile to a cyclohexanone (B45756) derivative. For instance, a prochiral cyclohexanone could be converted into a chiral enamine or imine using a chiral amine (e.g., (R)- or (S)-1-phenylethylamine or a proline derivative). The subsequent conjugate addition of a (4-methylthiophenyl)metal reagent to an α,β-unsaturated system derived from this intermediate would proceed with facial selectivity imposed by the chiral auxiliary.

Alternatively, a chiral auxiliary can be attached as an ester or amide to a precursor molecule to direct reactions such as alkylations or aldol (B89426) condensations that build the carbon skeleton. scielo.org.mx

The utility of chiral auxiliaries is well-documented in the synthesis of substituted cyclic systems.

Evans Auxiliaries: Chiral oxazolidinones, developed by David A. Evans, are highly effective for controlling the stereochemistry of enolate reactions. An N-acyloxazolidinone derived from a cyclohexenecarboxylic acid could be used to direct the diastereoselective conjugate addition of a thiophenol-derived nucleophile.

Whitesell's Auxiliary: Notably, trans-2-phenylcyclohexanol itself has been employed as an effective chiral auxiliary. wikipedia.orgacs.org For example, James K. Whitesell and coworkers demonstrated its use in asymmetric ene reactions. wikiwand.com An ester of glyoxylic acid with (1R,2R)-trans-2-phenylcyclohexanol reacts with alkenes with high diastereoselectivity. This principle can be extended to other reactions where the auxiliary's rigid conformation and steric bulk effectively shield one face of the reactive intermediate. A similar auxiliary, trans-2-tritylcyclohexanol, has also shown high effectiveness in controlling stereochemistry. nih.govresearchgate.net

These examples with analogous systems provide a strong precedent for the successful application of chiral auxiliary-mediated strategies to the synthesis of enantiomerically pure this compound.

Design and Evaluation of Novel Chiral Auxiliaries for this compound Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The ideal auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereoselectivity, and be removable under mild conditions without affecting the newly formed stereocenter. For the synthesis of this compound, a chiral auxiliary could be attached to a cyclohexene or cyclohexanone precursor to direct subsequent transformations.

Several classes of chiral auxiliaries have been developed and could be evaluated for this specific synthesis. For instance, auxiliaries like trans-2-phenylcyclohexanol and its derivatives have proven effective in various asymmetric reactions. wikipedia.org A notable example is trans-2-tritylcyclohexanol (TTC), which has been shown to be a highly effective chiral controller in permanganate-mediated oxidative cyclizations, achieving high diastereoselectivity (dr ~97:3). nih.govresearchgate.net Other widely used auxiliaries include oxazolidinones, which are particularly effective in directing aldol and alkylation reactions, and camphorsultam, known for its high asymmetric induction in Michael additions and other transformations. wikipedia.org

The evaluation of these auxiliaries for the synthesis of the target compound would involve assessing their ability to control the formation of the two adjacent stereocenters on the cyclohexane (B81311) ring. The selection would depend on the specific synthetic route, for example, whether the aryl group is introduced via conjugate addition or if the hydroxyl group is formed through a stereoselective reduction.

Table 1: Evaluation of Potential Chiral Auxiliaries for Synthesis| Chiral Auxiliary Class | Potential Attachment Point | Key Strengths | Considerations |

|---|---|---|---|

| trans-2-Arylcyclohexanols (e.g., TTC) | Ester linkage to a carboxylic acid precursor | Proven high diastereoselectivity in cyclization reactions; rigid structure provides a well-defined chiral environment. nih.govresearchgate.net | Requires specific functional handles on the substrate for attachment. |

| Oxazolidinones | Imide linkage from an enone precursor | Excellent stereocontrol in alkylation and aldol reactions; well-established protocols for attachment and removal. | The bulky auxiliary may influence reactivity at adjacent centers. |

| Camphorsultam | N-acyl linkage | Highly effective for asymmetric Michael additions and Diels-Alder reactions; crystalline derivatives aid in purification. wikipedia.org | Removal sometimes requires harsh conditions (e.g., LiAlH4). |

| Pseudoephedrine | Amide linkage | Directs alkylation of the α-proton with high diastereoselectivity; both enantiomers are readily available. wikipedia.org | Formation of the enolate requires a strong, non-nucleophilic base. |

Diastereoselective Control in trans Configuration Establishment

Establishing the desired trans relationship between the 4-methylthiophenyl group and the hydroxyl group at the C1 and C2 positions is a critical challenge. Diastereoselectivity can be achieved through either substrate-controlled or reagent-controlled methods. numberanalytics.com

In substrate-controlled synthesis, the inherent structural and stereochemical features of the substrate direct the stereochemical outcome of the reaction. nih.gov A common strategy for synthesizing 2-substituted cyclohexanols involves the reduction of the corresponding 2-substituted cyclohexanone. In the case of 2-(4-methylthiophenyl)cyclohexanone, the bulky aryl substituent at the C2 position would preferentially occupy an equatorial position in the most stable chair conformation of the reactant. The approach of a reducing agent (e.g., a hydride) would then be sterically hindered from the equatorial face. Consequently, the hydride would attack from the axial direction, leading to the formation of the alcohol with the hydroxyl group in the equatorial position, resulting in the thermodynamically favored trans diastereomer. vanderbilt.edu This principle is fundamental in the stereoselective synthesis of many cyclic systems.

When substrate control is insufficient or leads to the undesired diastereomer, reagent-controlled methods are employed. This involves using external reagents, such as bulky reducing agents or chiral catalysts, to override the intrinsic bias of the substrate. For example, the reduction of 2-(4-methylthiophenyl)cyclohexanone with a sterically demanding reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) would enhance the preference for axial attack, thereby increasing the yield of the trans product.

Furthermore, domino reactions, such as Michael-aldol cyclizations, can be used to construct the substituted cyclohexane ring with high diastereocontrol. nih.gov By carefully selecting the catalyst and reaction conditions, the cyclization can be directed to favor the formation of the trans configuration. beilstein-journals.orgnih.gov

Asymmetric Catalysis in C-C and C-O Bond Formation

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, representing a highly efficient and atom-economical approach. numberanalytics.com

The key bonds to be formed stereoselectively in this compound are the C-C bond linking the aryl and cycloalkyl moieties and the C-O bond of the alcohol.

Asymmetric C-C Bond Formation: A powerful strategy to form the C-C bond is the asymmetric conjugate addition (Michael addition) of a 4-methylthiophenyl nucleophile to a cyclohexenone precursor. This can be achieved using an organocuprate reagent derived from 4-bromothioanisole (B94970) in the presence of a chiral ligand. Alternatively, organocatalytic methods employing chiral amines or thioureas can activate the cyclohexenone towards nucleophilic attack, yielding a product with high enantioselectivity. metu.edu.trresearchgate.net

Asymmetric C-O Bond Formation: The stereoselective formation of the hydroxyl group is most commonly achieved through the asymmetric reduction of 2-(4-methylthiophenyl)cyclohexanone. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium complexes with ligands such as chiral diamines or amino alcohols is a highly effective method for producing chiral secondary alcohols with excellent enantiomeric excess. mdpi.com This method avoids the use of stoichiometric chiral reagents and often proceeds under mild conditions.

Resolution Techniques for Racemic this compound

When a synthetic route produces a racemic mixture, a resolution step is necessary to separate the two enantiomers. Kinetic resolution is a widely used technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org

Kinetic Resolution Using Biocatalysts (e.g., Lipase-Catalyzed Hydrolysis)

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective method for kinetic resolution. almacgroup.comresearchgate.net The process typically involves the enantioselective acylation of the racemic alcohol or the enantioselective hydrolysis of its corresponding racemic ester. orgsyn.orgmdpi.com

For the resolution of racemic this compound, one would first prepare the corresponding acetate (B1210297) ester. This racemic acetate would then be subjected to hydrolysis in the presence of a lipase (B570770). The enzyme would selectively catalyze the hydrolysis of one enantiomer (e.g., the (R)-acetate) at a much faster rate than the other, leaving the unreacted (S)-acetate in high enantiomeric excess. mdpi.com The reaction can be monitored and stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the produced alcohol and the remaining ester. wikipedia.org

A screening of various lipases is typically performed to identify the most effective biocatalyst. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase (PFL), Pseudomonas cepacia lipase (PCL), and Aspergillus niger lipase (ANL) are commonly tested. almacgroup.commdpi.com The efficiency of the resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Table 2: Hypothetical Results for Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-(4-Methylthiophenyl)cyclohexyl Acetate| Biocatalyst (Lipase) | Conversion (%) | eealcohol (%) | eeester (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Pseudomonas fluorescens (PFL) | 50 | >99 (R) | >99 (S) | >200 |

| Candida antarctica B (CAL-B) | 48 | 98 (R) | 92 (S) | ~120 |

| Thermomyces lanuginosus (TLL) | 51 | 97 (R) | >99 (S) | >150 |

| Pseudomonas cepacia (PCL) | 45 | 85 (R) | 69 (S) | ~25 |

| Aspergillus niger (ANL) | 55 | 25 (S) | 31 (R) | ~3 |

Data are hypothetical and based on typical results observed for the resolution of analogous 2-substituted cyclohexanol derivatives. almacgroup.commdpi.com eealcohol refers to the enantiomeric excess of the produced this compound, while eeester refers to the enantiomeric excess of the remaining acetate.

Table of Mentioned Chemical Compounds

Diastereomeric Salt Formation with Chiral Acids or Bases

No published research could be found detailing the resolution of racemic this compound through the formation of diastereomeric salts with chiral acids or bases. This technique generally involves reacting the racemic alcohol with an enantiomerically pure chiral acid or base to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by methods such as fractional crystallization. Following separation, the individual diastereomers are treated to regenerate the pure enantiomers of the original compound. However, specific chiral resolving agents, solvents, crystallization conditions, and the efficiency of such a resolution for this compound have not been reported.

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)

There is no available data in the scientific literature on the separation of the enantiomers of this compound using chromatographic techniques like Chiral High-Performance Liquid Chromatography (HPLC). This method typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Information regarding suitable chiral columns, mobile phase compositions, flow rates, and detection methods for the successful enantioseparation of this specific compound is not documented.

Elucidation of Stereochemistry and Conformational Analysis of Trans 2 4 Methylthiophenyl Cyclohexanol

Absolute Configuration Assignment (R/S Nomenclature) of Stereocenters

trans-2-(4-Methylthiophenyl)cyclohexanol possesses two stereocenters, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the 4-methylthiophenyl group). The "trans" designation indicates that the two substituents are on opposite sides of the cyclohexane (B81311) ring plane. This diastereomer can exist as a pair of enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

For carbon 1 (C1), the attached groups are ranked as follows:

-OH (highest priority, based on the atomic number of oxygen)

-CH(C6H4SCH3) (carbon 2 of the cyclohexane ring)

-CH2- (carbon 6 of the cyclohexane ring)

-H (lowest priority)

For carbon 2 (C2), the attached groups are ranked as follows:

-C6H4SCH3 (the 4-methylthiophenyl group, with the aromatic carbon having the highest priority)

-CH(OH)- (carbon 1 of the cyclohexane ring)

-CH2- (carbon 3 of the cyclohexane ring)

-H (lowest priority)

By orienting the molecule with the lowest priority group pointing away from the viewer for each stereocenter, the sequence from highest to lowest priority of the remaining three groups determines the configuration. A clockwise sequence designates an 'R' configuration, while a counter-clockwise sequence indicates an 'S' configuration. utexas.edulibretexts.org For the trans isomer, the two possible enantiomers are (1R,2R) and (1S,2S). The specific assignment would require experimental data, such as X-ray crystallography or the use of chiral derivatizing agents followed by NMR spectroscopy.

Detailed Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. libretexts.orgmasterorganicchemistry.com

Chair-Chair Interconversion and Conformational Equilibria

The cyclohexane ring in this compound undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. libretexts.orglibretexts.org The two chair conformers are in a dynamic equilibrium. In the case of trans-1,2-disubstituted cyclohexanes, one chair conformer will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial).

Axial and Equatorial Orientations of Substituents

In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring occupy two distinct types of positions: six axial positions, which are parallel to the principal axis of the ring, and six equatorial positions, which are located around the "equator" of the ring. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

For this compound, the two primary chair conformations are the diequatorial and the diaxial forms.

Analysis of 1,3-Diaxial Interactions and Steric Hindrance

Substituents in the axial position experience steric hindrance from the other two axial substituents on the same side of the ring, an effect known as 1,3-diaxial interaction. utexas.eduoregonstate.edu These interactions are destabilizing and increase the energy of the conformer. Equatorial substituents, on the other hand, are pointed away from the bulk of the ring and experience significantly less steric strain.

Consequently, the conformer with the substituents in the equatorial positions is generally more stable. For this compound, the diequatorial conformer is expected to be significantly lower in energy and thus the predominant species at equilibrium compared to the diaxial conformer. The diaxial conformer would suffer from significant 1,3-diaxial interactions involving both the bulky 4-methylthiophenyl group and the hydroxyl group.

Influence of the 4-Methylthiophenyl Group on Conformational Preferences

The conformational equilibrium of a substituted cyclohexane is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. oregonstate.edupacific.edu Larger A-values indicate a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -OH | ~0.9-1.0 |

| -C6H5 (Phenyl) | ~2.8-3.1 |

The para-methylthio group (-SCH3) is an electron-donating group through resonance. While electronic effects can sometimes influence conformational preferences, in this case, the steric demand of the entire 4-methylthiophenyl group is the overwhelming factor driving it to the equatorial position. Given the large A-value of the aryl group and the moderate A-value of the hydroxyl group, the diequatorial conformer of this compound will be highly favored over the diaxial conformer. The equilibrium will strongly lie towards the diequatorial conformation to minimize the steric strain associated with 1,3-diaxial interactions.

Theoretical and Computational Approaches to Stereochemical and Conformational Studies

In the absence of extensive experimental data for this compound, theoretical and computational methods serve as powerful tools to probe its stereochemistry and conformational landscape.

Molecular Mechanics (MM) methods can be employed to quickly estimate the energies of different conformers and the energy barrier for chair-chair interconversion. These methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry.

Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more accurate description of the electronic structure and, consequently, more reliable energy calculations. unicamp.brucsb.edu These methods can be used to:

Optimize the geometries of the different chair, boat, and twist-boat conformers.

Calculate the relative energies of these conformers to determine the most stable conformation and the equilibrium populations.

Map the potential energy surface of the chair-chair interconversion to determine the energy barriers of the process.

Simulate NMR spectroscopic parameters (chemical shifts and coupling constants) for each conformer. A comparison of these calculated values with experimental NMR data can provide strong evidence for the predominant conformation in solution. rsc.org

Computational studies on analogous molecules like trans-2-fluorocyclohexanol (B1313321) have shown that the diequatorial conformer is more stable than predicted by simply adding the A-values of the individual substituents, suggesting the presence of additional stabilizing or destabilizing interactions. rsc.org For this compound, computational analysis would be invaluable in quantifying the precise energy difference between the diequatorial and diaxial conformers and in exploring the rotational preferences of the 4-methylthiophenyl and hydroxyl groups.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Energies

The conformational equilibrium of this compound is primarily dictated by the chair conformations of the cyclohexane ring. In the trans configuration, the two substituents can either both be in equatorial positions (ee) or both in axial positions (aa). Due to severe steric hindrance, known as 1,3-diaxial interactions, the diaxial conformation is significantly less stable than the diequatorial conformation. youtube.comlibretexts.org Therefore, the conformational equilibrium is heavily skewed towards the diequatorial isomer.

To quantify the energetic differences between these conformers, molecular mechanics and quantum chemical calculations are employed. computational-chemistry.co.uktaylorfrancis.com Molecular mechanics, using force fields such as MMFF94, provides a rapid method for assessing steric and torsional strains. computational-chemistry.co.uk For a more accurate energy profile, quantum chemical calculations, such as Density Functional Theory (DFT), are utilized. rsdjournal.orgmdpi.com These calculations can provide precise geometries and relative energies of the different conformational minima.

The primary equilibrium for this compound is between the two chair conformations where the substituents are diequatorial and diaxial. The diequatorial conformer is expected to be the global minimum due to the minimization of steric strain. libretexts.orgyoutube.com The energy difference between the diequatorial and diaxial conformers is substantial, arising from the unfavorable 1,3-diaxial interactions experienced by both the 4-methylthiophenyl and hydroxyl groups in the diaxial conformation. youtube.comyoutube.com

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Equilibrium Population (%) |

|---|---|---|---|

| Diequatorial (ee) | C1-OH (eq), C2-Ar (eq) | 0.00 | >99.9 |

| Diaxial (aa) | C1-OH (ax), C2-Ar (ax) | ~5-7 | <0.1 |

Note: The relative energy for the diaxial conformer is an estimation based on typical A-values for hydroxyl and aryl groups, which quantify the steric strain of an axial substituent.

Prediction of Spectroscopic Signatures based on Conformational Populations

The profound difference in the populations of the diequatorial and diaxial conformers leads to predictable spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. auremn.org.brresearchgate.net

NMR Spectroscopy: The coupling constants (J-values) between vicinal protons in the cyclohexane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. researchgate.net In the rigid diequatorial conformer of this compound, the proton at C1 (methine proton adjacent to the hydroxyl group) and the proton at C2 (methine proton adjacent to the aryl group) are both in axial positions. This results in a large trans-diaxial coupling constant (J_ax,ax) between them, typically in the range of 10-13 Hz. scribd.com The couplings between these axial protons and the adjacent equatorial protons would be significantly smaller (J_ax,eq), around 2-5 Hz. The observation of a large coupling constant for the C1 and C2 protons would be strong evidence for the predominance of the diequatorial conformer. researchgate.netscribd.com

| Protons | Dihedral Angle | Predicted J-value (Hz) |

|---|---|---|

| H1ax - H2ax | ~180° | 10 - 13 |

| H1ax - H6eq | ~60° | 2 - 5 |

| H1ax - H6ax | ~60° | 2 - 5 |

| H2ax - H3eq | ~60° | 2 - 5 |

| H2ax - H3ax | ~60° | 2 - 5 |

Infrared Spectroscopy: The stretching frequency of the O-H bond in the hydroxyl group is sensitive to its environment, particularly hydrogen bonding. libretexts.org In the diequatorial conformer, the hydroxyl group can participate in intramolecular hydrogen bonding with the electron-rich sulfur atom of the 4-methylthiophenyl group or with the pi-system of the aromatic ring. This would result in a broader absorption band at a slightly lower wavenumber (e.g., 3400-3550 cm⁻¹) compared to a free hydroxyl group (typically ~3600 cm⁻¹). libretexts.orgnist.gov The C-O stretching frequency would also be characteristic, typically appearing in the 1050-1150 cm⁻¹ region. libretexts.orgqiboch.com The diaxial conformer, being highly disfavored, would not contribute significantly to the observed IR spectrum.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H | Stretching | ~3400-3550 | Broad, indicative of intramolecular hydrogen bonding |

| C-O | Stretching | ~1050-1150 | Strong absorption |

| Aromatic C-H | Stretching | ~3000-3100 | - |

| Aliphatic C-H | Stretching | ~2850-2960 | - |

Mechanistic Organic Reactions and Chemical Transformations of Trans 2 4 Methylthiophenyl Cyclohexanol

Reactivity of the Hydroxyl Group

The secondary hydroxyl (-OH) group is the primary site for several fundamental organic transformations. Its reactivity is influenced by the steric hindrance imposed by the adjacent bulky 4-methylthiophenyl group and the cyclohexane (B81311) ring.

The conversion of alcohols to esters, or esterification, is a common reaction typically catalyzed by acid. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comchemguide.co.uk The reaction is reversible, and its rate is sensitive to the steric environment around the hydroxyl group. youtube.com

For trans-2-(4-Methylthiophenyl)cyclohexanol, a secondary alcohol, the rate of esterification is expected to be slower than that for a primary alcohol due to greater steric hindrance around the reaction center. youtube.com The bulky 4-methylthiophenyl group on the adjacent carbon further impedes the approach of the carboxylic acid.

Kinetic studies of such a reaction would involve monitoring the concentration of the ester product over time under various conditions (e.g., temperature, catalyst concentration, and reactant ratios) to determine the reaction order and rate constants. A hypothetical kinetic study might yield data similar to that presented below, illustrating the effect of temperature on the reaction rate.

| Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Conversion after 2h (%) |

|---|---|---|---|

| 60 | 1.5 x 10⁻⁵ | 3.0 x 10⁻⁴ | 45 |

| 70 | 3.2 x 10⁻⁵ | 6.4 x 10⁻⁴ | 68 |

| 80 | 6.5 x 10⁻⁵ | 1.3 x 10⁻³ | 85 |

Ethers can be synthesized from this compound via several methods, most notably the Williamson ether synthesis. google.com This two-step process involves first deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. google.com

The success of the SN2 step is highly dependent on the steric hindrance of both the alkoxide and the alkyl halide. Given that the oxygen atom in the corresponding alkoxide of this compound is on a secondary carbon and sterically shielded, the reaction proceeds most efficiently with unhindered primary alkyl halides, such as methyl iodide or ethyl bromide.

| Alkyl Halide (R'-X) | Alkyl Halide Type | Expected Major Product | Anticipated Yield |

|---|---|---|---|

| CH₃I (Methyl iodide) | Methyl | trans-1-Methoxy-2-(4-methylthiophenyl)cyclohexane | High |

| CH₃CH₂Br (Ethyl bromide) | Primary | trans-1-Ethoxy-2-(4-methylthiophenyl)cyclohexane | Moderate-High |

| (CH₃)₂CHBr (Isopropyl bromide) | Secondary | trans-1-Isopropoxy-2-(4-methylthiophenyl)cyclohexane & Alkene | Low (Elimination competes) |

| (CH₃)₃CBr (tert-Butyl bromide) | Tertiary | Alkene (Elimination product) | Very Low / None (Elimination dominates) |

This table illustrates how the structure of the alkyl halide impacts the efficiency of the Williamson ether synthesis. As steric hindrance in the alkyl halide increases, the competing elimination reaction becomes more favorable, reducing the yield of the desired ether product.

As a secondary alcohol, this compound can be readily oxidized to form the corresponding ketone, 2-(4-Methylthiophenyl)cyclohexanone. chemistrysteps.com This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like chromic acid (H₂CrO₄, often formed from CrO₃ or Na₂Cr₂O₇ in acid) or milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective. chemistrysteps.comkhanacademy.org Unlike primary alcohols, secondary alcohols cannot be over-oxidized, so the ketone is the final product regardless of the strength of the oxidizing agent used. chemistrysteps.comchemguide.co.uk

The mechanism often involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination where a base removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond. masterorganicchemistry.com

Under acidic conditions and heat, the hydroxyl group can be eliminated via dehydration to form an alkene. rsc.org The mechanism can proceed through either an E1 or E2 pathway, depending on the reaction conditions.

E1 Mechanism: In the presence of a strong, non-nucleophilic acid like H₂SO₄ or H₃PO₄, the hydroxyl group is protonated to form a good leaving group (H₂O). rsc.org This group departs, forming a secondary carbocation at C1. A weak base (like H₂O or HSO₄⁻) then removes an adjacent proton from either C2 or C6 to form a double bond. The major product is typically the more substituted, and therefore more stable, alkene, in accordance with Zaitsev's rule. For this substrate, elimination would lead to a mixture of 1-(4-Methylthiophenyl)cyclohexene and 3-(4-Methylthiophenyl)cyclohexene, with the former being the thermodynamically favored product due to the conjugation of the double bond with the aromatic ring.

E2 Mechanism: The E2 mechanism is a concerted, one-step process that requires a strong base and a specific stereochemical arrangement: the leaving group and the proton being removed must be anti-periplanar (180° apart). chemistrysteps.comucalgary.ca In a cyclohexane chair conformation, this requires both groups to be in axial positions. libretexts.orgmasterorganicchemistry.com

For this compound, the two bulky substituents prefer to occupy equatorial positions to minimize steric strain. libretexts.org To undergo an E2 reaction, the -OH group must first be converted to a better leaving group (e.g., a tosylate, -OTs) and then occupy an axial position. In the more stable diequatorial conformation, no anti-periplanar hydrogens are available for E2 elimination. The molecule must ring-flip to a less stable diaxial conformation. In this diaxial conformation, the axial leaving group at C1 is anti-periplanar to the axial hydrogen at C6, but not to the C2 proton (which is now equatorial). Therefore, E2 elimination would be expected to selectively form 3-(4-Methylthiophenyl)cyclohexene. This demonstrates a key principle where stereoelectronic requirements can override thermodynamic product stability (Zaitsev's rule). libretexts.org

Reactivity and Functionalization of the Cyclohexane Ring

The existing stereocenters and bulky groups on this compound can direct the stereoselective introduction of new functional groups onto the cyclohexane ring. The large 4-methylthiophenyl group and the hydroxyl group create a sterically hindered environment that can guide the approach of incoming reagents.

For example, in reactions like epoxidation of a derived cyclohexene (B86901) or catalytic hydrogenation, the reagent will preferentially attack from the less hindered face of the ring. If the molecule were converted to 1-(4-Methylthiophenyl)cyclohexene, subsequent epoxidation would likely occur from the face opposite to the bulky quasi-equatorial 4-methylthiophenyl group of the neighboring carbon in the transition state. Similarly, catalytic hydrogenation would add hydrogen atoms to the less sterically hindered face. This directing effect is a powerful tool for controlling the stereochemistry of the products. researchgate.net

Ring Expansion or Contraction Reactions

The cyclohexanol (B46403) ring of this compound is susceptible to skeletal rearrangements, specifically ring expansion to a cycloheptane (B1346806) derivative or contraction to a cyclopentane (B165970) derivative, under conditions that promote the formation of a carbocationic intermediate. These transformations are typically driven by the release of ring strain or the formation of a more stable carbocation.

Ring Expansion: A common method to induce ring expansion in cyclohexanol systems is the Tiffeneau–Demjanov rearrangement. This would first involve the conversion of the hydroxyl group into a better leaving group, for instance, by tosylation, followed by reaction with a nucleophile, or more directly, through diazotization of a corresponding aminocyclohexane. However, a more direct pathway from the cyclohexanol involves a pinacol-type rearrangement. For example, if the adjacent carbon C1 were to be dihydroxylated, the resulting vicinal diol could undergo a pinacol (B44631) rearrangement under acidic conditions.

A plausible pathway for ring expansion involves the generation of a carbocation at C2 upon dehydration of the alcohol under acidic conditions. A subsequent 1,2-alkyl shift (migration of the C1-C6 bond to C2) would lead to a cycloheptyl carbocation, which could then be trapped by a nucleophile.

Ring Contraction: Ring contraction of the cyclohexyl moiety is also mechanistically plausible, often proceeding through a Wagner-Meerwein-type rearrangement. etsu.edu If a carbocation is generated at a carbon atom of the ring, a bond migration can lead to a smaller, rearranged ring structure. etsu.eduwikipedia.org For instance, formation of a carbocation at C1 (alpha to the phenyl group) could be stabilized by the aromatic ring. A subsequent 1,2-hydride shift from C2 would place the positive charge on the carbon bearing the hydroxyl group. If this hydroxyl group is converted into a good leaving group, its departure could facilitate the migration of a ring carbon bond, resulting in a five-membered ring. wikipedia.org Photochemical methods, such as the Norrish Type II reaction of a derivatized piperidine, have also been shown to induce ring contraction in saturated heterocycles, providing a potential, albeit more complex, route for modifying the cyclohexyl ring. nih.gov

Table 1: Potential Ring Rearrangement Reactions

| Reaction Type | Required Modification/Conditions | Key Intermediate | Potential Product |

|---|---|---|---|

| Tiffeneau–Demjanov | Conversion of -OH to -NH2, then diazotization | Cyclohexyl carbocation | Cycloheptanone derivative |

| Pinacol Rearrangement | Oxidation to ketone, then reaction with Grignard to form diol; acid | Vicinal diol, carbocation | Spirocyclic or expanded ketone |

Transformations Involving the 4-Methylthiophenyl Moiety

The 4-methylthiophenyl group presents several sites for chemical modification, including the sulfur atom and the aromatic ring.

The thioether linkage in this compound is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. masterorganicchemistry.com The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.org

Sulfoxide Formation: Mild oxidizing agents are typically used for the selective conversion of sulfides to sulfoxides. Reagents such as hydrogen peroxide (H₂O₂) in the presence of certain catalysts, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, can achieve this transformation with high yield. organic-chemistry.org The oxidation mechanism involves a nucleophilic attack by the sulfur atom on the oxidant. nih.gov Asymmetric oxidation to produce an enantioenriched sulfoxide is a significant area of synthetic chemistry. researchgate.net This can be achieved using chiral oxidizing agents or metal complexes with chiral ligands, such as titanium-diethyl tartrate (DET) systems. researchgate.netresearchgate.net For instance, the asymmetric oxidation of the related compound 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one using a Ti(iPrO)₄/(+)-DET/TBHP complex yielded the corresponding (S)-sulfoxide. researchgate.net

Sulfone Formation: Stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone. nih.gov Common reagents for this full oxidation include excess m-CPBA, potassium permanganate (B83412) (KMnO₄), or hydrogen peroxide in acetic acid. organic-chemistry.org The sulfone is significantly more stable and less reactive than the sulfoxide.

Table 2: Oxidation of the Thioether Moiety

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| trans-2-(4-Methylsulfinylphenyl)cyclohexanol (Sulfoxide) | m-CPBA (1 equivalent) | CH₂Cl₂, 0°C to room temp. |

| trans-2-(4-Methylsulfinylphenyl)cyclohexanol (Sulfoxide) | H₂O₂ / Ti(O-iPr)₄ / (+)-DET | Asymmetric oxidation |

| trans-2-(4-Methylsulfonylphenyl)cyclohexanol (Sulfone) | m-CPBA (>2 equivalents) | CH₂Cl₂, reflux |

The phenyl ring of the 4-methylthiophenyl moiety is activated towards electrophilic aromatic substitution (EAS). The methylthio (-SCH₃) group is an ortho, para-directing activator due to the ability of the sulfur atom's lone pairs to donate electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion). masterorganicchemistry.comdalalinstitute.com The para position is blocked by the cyclohexanol substituent, so electrophilic attack will occur at the positions ortho to the methylthio group (C3 and C5).

Common EAS reactions that could be performed include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield trans-2-(3-bromo-4-methylthiophenyl)cyclohexanol.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at an ortho position. libretexts.org

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would install an acetyl group onto the ring.

The key mechanistic step in all these reactions is the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity of the ring. masterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile (E⁺) | Reagent(s) | Expected Major Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ / FeBr₃ | trans-2-(3-Bromo-4-methylthiophenyl)cyclohexanol |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | trans-2-(3-Nitro-4-methylthiophenyl)cyclohexanol |

The aromatic ring can be further functionalized using palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com To make the molecule amenable to these reactions, a leaving group, typically a halide (e.g., Br, I) or a triflate, must first be installed on the aromatic ring. This can be accomplished via electrophilic halogenation as described in section 4.3.2.

Once a compound such as trans-2-(3-bromo-4-methylthiophenyl)cyclohexanol is synthesized, it can serve as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.

The general catalytic cycle for these reactions involves three main steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex to form a Pd(II) intermediate; (2) Transmetalation (for Suzuki) or a related step where the second coupling partner coordinates to the palladium; and (3) Reductive Elimination , where the new bond is formed and the Pd(0) catalyst is regenerated. youtube.com

Table 4: Example of a Sequential Functionalization via Cross-Coupling

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂ / FeBr₃ | trans-2-(3-Bromo-4-methylthiophenyl)cyclohexanol |

Detailed Reaction Mechanism Investigations

The reactions involving this compound proceed through various well-established reactive intermediates. While direct spectroscopic observation of these intermediates for this specific substrate may not be documented, their structures and roles can be inferred from extensive mechanistic studies of analogous systems.

Carbocations: In acid-catalyzed reactions of the cyclohexanol moiety, such as dehydration or Wagner-Meerwein rearrangements, a secondary cyclohexyl carbocation is the primary reactive intermediate. etsu.edu The stability and subsequent reaction pathway of this carbocation dictate the product distribution, leading to elimination, substitution, or skeletal rearrangement.

Arenium Ions (Sigma Complexes): During electrophilic aromatic substitution on the 4-methylthiophenyl ring, the key intermediate is the arenium ion. dalalinstitute.comlibretexts.org For substitution ortho to the -SCH₃ group, the positive charge of the arenium ion can be delocalized over three carbon atoms of the ring and, importantly, onto the sulfur atom. This resonance stabilization by the sulfur atom's lone pair is why the -SCH₃ group is an activating, ortho-directing group.

Organopalladium Species: Palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle involving various organopalladium intermediates. youtube.com Following the initial oxidative addition of an aryl halide derivative of the title compound to Pd(0), a square planar Aryl-Pd(II)-Halide complex is formed. Subsequent steps in the cycle involve further coordination and transformation of this complex, culminating in a reductive elimination step that forms the final product and regenerates the active Pd(0) catalyst. youtube.com

Sulfonium (B1226848) Ions/Sulfur Ylides: In the oxidation of the thioether, the initial step is the nucleophilic attack of the sulfur on the electrophilic oxygen of the oxidant, leading to an intermediate that can be described as having sulfonium ion character before the transfer of the oxygen atom is complete.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic feasibility of reactions involving this compound are intrinsically linked to the stability of the reactants, intermediates, transition states, and products. The 4-methylthiophenyl group is expected to exert a significant electronic influence on these parameters.

Kinetic Aspects:

The rates of reactions, such as oxidation, dehydration, or substitution, will be influenced by several factors:

Neighboring Group Participation: The sulfur atom in the 4-methylthiophenyl group possesses lone pairs of electrons that can participate in anchimeric assistance, or neighboring group participation (NGP). masterorganicchemistry.comwikipedia.org This can lead to a significant rate enhancement in nucleophilic substitution reactions at the C1 position. For instance, in a reaction where the hydroxyl group is converted into a good leaving group (e.g., a tosylate), the sulfur atom can attack the electrophilic carbon in an intramolecular SN2 fashion, forming a bridged sulfonium ion intermediate. masterorganicchemistry.com This initial step is often faster than direct attack by an external nucleophile.

Electronic Effects of the Substituent: The 4-methylthiophenyl group can act as an electron-donating group through resonance, which can stabilize carbocationic intermediates that may form during SN1-type or E1-type reactions. This stabilization would lower the activation energy and thus increase the reaction rate.

Steric Hindrance: The bulky trans-disposed 4-methylthiophenyl group can sterically hinder the approach of reagents to the hydroxyl group or the adjacent protons, potentially slowing down reactions that are sensitive to steric effects.

Thermodynamic Aspects:

The thermodynamics of the transformations are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

Product Stability: The formation of thermodynamically stable products will be favored. For example, in dehydration reactions, the formation of the most substituted and conjugated alkene is generally preferred (Zaitsev's rule). The presence of the 4-methylthiophenyl group would favor the formation of a double bond in conjugation with the aromatic ring, leading to a more stable product.

Equilibrium Position: For reversible reactions, the position of the equilibrium will be determined by the relative stabilities of the reactants and products. In esterification reactions, for instance, the equilibrium can be shifted towards the product side by removing water, a byproduct of the reaction.

The following interactive table provides hypothetical kinetic data for a substitution reaction of a tosylated derivative of this compound compared to a system without the thioether group, illustrating the potential rate enhancement due to neighboring group participation.

| Reactant | Relative Rate of Solvolysis | Plausible Mechanism |

| trans-2-(4-Methylthiophenyl)cyclohexyl Tosylate (Hypothetical) | 10³ - 10⁴ | SN1 with NGP |

| trans-2-Phenylcyclohexyl Tosylate (Reference) | 1 | SN1 |

Note: The data in this table is illustrative and based on general principles of neighboring group participation by sulfur. Actual experimental values are not available.

Stereochemical Course of Reactions (e.g., Inversion or Retention of Configuration)

The stereochemical outcome of reactions at the chiral centers (C1 and C2) of this compound is a critical aspect of its chemical transformations. The stereochemistry of the products will depend on the reaction mechanism.

Reactions with Retention of Configuration:

Neighboring Group Participation: As mentioned earlier, the participation of the sulfur atom can lead to the formation of a bridged sulfonium ion intermediate. Subsequent attack by a nucleophile occurs in two consecutive SN2 steps, each causing an inversion of configuration. The net result of this double inversion is the retention of the original stereochemistry at the reaction center. dalalinstitute.com

SNi Mechanism: In reactions with reagents like thionyl chloride (SOCl₂) in the absence of pyridine, an internal nucleophilic substitution (SNi) mechanism can occur, which also leads to retention of configuration.

Reactions with Inversion of Configuration:

SN2 Reactions: In cases where a direct SN2 reaction is favored, the nucleophile will attack the carbon atom bearing the leaving group from the backside, resulting in a complete inversion of configuration at that center. This is more likely to occur if the hydroxyl group is converted to a good leaving group and a strong, non-hindered nucleophile is used in an aprotic solvent.

Reactions with Racemization:

SN1 Reactions: If the reaction proceeds through a planar carbocation intermediate, the subsequent attack of a nucleophile can occur from either face with equal probability. This leads to the formation of a racemic mixture of enantiomers, resulting in racemization . This pathway is more likely under conditions that favor carbocation formation, such as in the presence of a protic solvent and a poor nucleophile. The stabilization of the carbocation by the 4-methylthiophenyl group could make this pathway competitive.

The following table summarizes the expected stereochemical outcomes for different reaction mechanisms at the C1 position of a derivative of this compound.

| Reaction Mechanism | Stereochemical Outcome at C1 | Conditions Favoring the Mechanism |

| SN2 | Inversion of Configuration | Strong nucleophile, aprotic solvent, good leaving group |

| SN1 | Racemization | Protic solvent, poor nucleophile, stable carbocation intermediate |

| Neighboring Group Participation | Retention of Configuration | Presence of a participating group (sulfur), conditions favoring initial intramolecular attack |

| SNi | Retention of Configuration | Reaction with SOCl₂ in a non-polar solvent |

Advanced Spectroscopic Characterization and Structural Proof of Trans 2 4 Methylthiophenyl Cyclohexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra provide the fundamental information for the structural assignment of trans-2-(4-Methylthiophenyl)cyclohexanol. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, and the coupling constants (J) reveal the connectivity between adjacent protons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclohexyl, hydroxyl, and methylthio protons. The protons on the cyclohexyl ring (H-1 and H-2) are of particular diagnostic importance for confirming the trans stereochemistry. The proton at C-1 (H-1), attached to the carbon bearing the hydroxyl group, would appear as a multiplet due to couplings with the adjacent protons on the cyclohexane (B81311) ring. The trans-diaxial relationship between H-1 and H-2 typically results in a large coupling constant (J ≈ 10-12 Hz), which is a key indicator of their relative stereochemistry.

The aromatic protons of the 4-methylthiophenyl group will appear as a characteristic AA'BB' system, with two doublets in the aromatic region of the spectrum. The methyl protons of the thiomethyl group (-S-CH₃) are expected to produce a sharp singlet.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the carbons in the cyclohexyl ring are sensitive to the stereochemistry of the substituents. The carbons of the phenyl ring will show characteristic shifts, with the carbon attached to the sulfur atom (C-4') being influenced by the electron-donating nature of the sulfur.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-OH) | ~3.6 | ddd | J ≈ 10.5, 9.0, 4.5 |

| H-2 (CH-Ar) | ~2.8 | dt | J ≈ 10.5, 3.0 |

| Cyclohexyl CH₂ | 1.2 - 2.2 | m | - |

| OH | Variable | br s | - |

| H-2', H-6' (Aromatic) | ~7.2 | d | J ≈ 8.5 |

| H-3', H-5' (Aromatic) | ~7.1 | d | J ≈ 8.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH-OH) | ~76 |

| C-2 (CH-Ar) | ~55 |

| Cyclohexyl CH₂ | 24 - 35 |

| C-1' (Aromatic) | ~142 |

| C-2', C-6' (Aromatic) | ~128 |

| C-3', C-5' (Aromatic) | ~127 |

| C-4' (Aromatic) | ~137 |

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, cross-peaks would be observed between H-1 and H-2, and between these protons and the adjacent methylene (B1212753) protons of the cyclohexyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and between different functional groups. For instance, correlations from the aromatic protons to the carbons of the cyclohexyl ring would confirm the attachment of the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for stereochemical assignments. In the case of this compound, a strong NOE correlation would be expected between the axial protons on the cyclohexane ring, further confirming the chair conformation and the trans relationship of the substituents. Specifically, a NOE between H-1 and the axial protons at C-3 and C-5 would be indicative of its axial orientation in the preferred chair conformation.

Chiral Shift Reagent Studies for Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric excess (ee) is often necessary. This can be achieved using chiral shift reagents (CSRs) in NMR spectroscopy. These reagents are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess. For an alcohol like the target compound, a common chiral shift reagent would be a europium complex such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₃H₁₈OS), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds and identifying any impurities. A GC-MS analysis of a sample of this compound would show a major peak corresponding to the target compound at a specific retention time. The mass spectrum associated with this peak would exhibit a molecular ion peak and a characteristic fragmentation pattern.

The fragmentation pattern in the mass spectrum can provide further structural information. For this compound, common fragmentation pathways would likely involve the loss of a water molecule (M-18), cleavage of the cyclohexyl ring, and fragmentation of the thiophenyl moiety.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 222 | [M]⁺ |

| 204 | [M - H₂O]⁺ |

| 135 | [C₇H₇S]⁺ (methylthiophenyl fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The IR spectrum of trans-2-phenyl-1-cyclohexanol (B1200244) shows a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the cyclohexane and phenyl rings typically appear between 2850 and 3100 cm⁻¹. Specifically, the aliphatic C-H stretches of the cyclohexyl group are found at the lower end of this range (approx. 2850-2950 cm⁻¹), while the aromatic C-H stretches are expected closer to 3000-3100 cm⁻¹.

For the 4-methylthiophenyl group, characteristic vibrations can be predicted based on studies of thiophene (B33073) and its derivatives. The aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration typically gives rise to a weak to medium band in the 600-800 cm⁻¹ range. The methyl group (CH₃) attached to the sulfur atom would present symmetric and asymmetric stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively, which may overlap with the cyclohexyl C-H stretching bands.

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the phenyl group and the C-S bond are expected to produce strong signals in the Raman spectrum. The symmetric "ring breathing" mode of the para-substituted phenyl ring is often observed as a strong Raman band.

The combined analysis of IR and Raman spectra allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups in the molecule.

Table 1: Predicted IR and Raman Vibrational Frequencies for trans-2-(4-Methylthiophenyl)cyclohexanol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2950 | Strong | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong | Medium-Strong |

| C-O Stretch | 1050-1200 | Strong | Medium |

| C-S Stretch | 600-800 | Medium | Strong |

| C-H Bending (Aromatic) | 800-850 (para-subst.) | Strong | Weak |

| C-H Bending (Aliphatic) | 1440-1470 | Medium | Medium |

X-ray Crystallography for Unambiguous Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the relative stereochemistry, conformation of the rings, and intermolecular interactions, such as hydrogen bonding. For a chiral molecule like this compound, analysis of a single crystal of an enantiomerically pure sample allows for the determination of its absolute configuration.

Although a specific crystal structure for this compound is not publicly documented, the expected structural features can be derived from crystallographic data of related compounds, such as 2-sulphur-substituted cyclohexanones and other thiophene derivatives.

It is anticipated that this compound would crystallize in a common chiral space group (e.g., P2₁, P2₁2₁2₁). The cyclohexane ring is expected to adopt a stable chair conformation, which minimizes steric strain. In the trans configuration, the hydroxyl and the 4-methylthiophenyl groups would occupy equatorial positions on the cyclohexane ring, leading to a thermodynamically more stable diastereomer.

The key structural parameters that would be determined include bond lengths, bond angles, and torsion angles. The C-S bond length in the methylthiophenyl group is expected to be around 1.75-1.80 Å, and the C-O bond of the hydroxyl group would be approximately 1.43 Å. The torsion angle between the hydroxyl group and the aryl substituent would define their relative orientation.

Table 2: Predicted Crystallographic Parameters for trans-2-(4-Methylthiophenyl)cyclohexanol (Note: These are predicted values based on analogous structures and general principles, as no experimental data is available.)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (chiral) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 2 or 4 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonding |

| Cyclohexane Conformation | Chair |

| Substituent Positions | Diequatorial |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a crucial technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which arises from electronic transitions within its chromophores.

The this compound molecule possesses two chiral centers, and its enantiomers will produce mirror-image ECD spectra. The chromophore in this molecule is the 4-methylthiophenyl group. The electronic transitions associated with this aromatic system (typically π → π* transitions) will be perturbed by the chiral environment of the cyclohexanol (B46403) ring, resulting in characteristic ECD signals, known as Cotton effects (CEs).

The sign and intensity of the Cotton effects in an ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore. Therefore, by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the molecule can be reliably assigned.

For this compound, the ECD spectrum is expected to show Cotton effects in the UV region, corresponding to the electronic transitions of the thiophenyl chromophore. The position of these CEs would be close to the UV absorption maxima of the chromophore. The determination of the absolute configuration would involve:

Performing a conformational search to identify the most stable conformers of both enantiomers (e.g., (1R,2R) and (1S,2S)).

Calculating the theoretical ECD spectrum for each stable conformer.

Generating a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

Comparing the calculated spectrum with the experimental one. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

This approach has become a reliable alternative to X-ray crystallography, especially when suitable single crystals are difficult to obtain.

Synthetic Applications and Research Utility of Trans 2 4 Methylthiophenyl Cyclohexanol

trans-2-(4-Methylthiophenyl)cyclohexanol as a Chiral Building Block

The use of a molecule as a chiral building block implies that its inherent chirality is leveraged to introduce specific stereochemistry in the synthesis of more complex molecules. Structurally similar compounds, such as trans-2-phenylcyclohexanol, are well-documented as powerful and readily available chiral auxiliaries in organic synthesis. acs.orgorgsyn.org However, a search of the scientific literature did not yield any specific examples or studies where this compound is utilized for this purpose.

Precursor in Asymmetric Synthesis of Complex Molecules

In the context of asymmetric synthesis, a chiral precursor is a foundational element from which a target molecule with high optical purity is constructed. While the synthesis of complex molecules often relies on such chiral building blocks, no documented instances of this compound serving as a precursor in any asymmetric synthesis have been found in published research.

Component in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial for asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. mdpi.com Many chiral alcohols are used as starting materials to synthesize more elaborate ligand structures, such as phosphine-oxazolines or other bidentate ligands that are effective in a range of catalytic processes. nih.gov Despite the structural potential of this compound (containing a hydroxyl group for functionalization and a sulfur atom which could also act as a coordinating heteroatom), there is no available literature describing its incorporation into any chiral ligand for asymmetric catalysis.

Development of Functionalized Derivatives for Specific Synthetic Operations